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molecular formula C13H12O B161672 1-Methyl-4-phenoxybenzene CAS No. 1706-12-3

1-Methyl-4-phenoxybenzene

Cat. No. B161672
M. Wt: 184.23 g/mol
InChI Key: SSTNIXFHCIOCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849732B2

Procedure details

To a solution of 1.84 g (10.0 mmol) of 4-methyldiphenyl ether (see J. Chem Soc., Perkin Trans. 1, 1992, 407-408) with 2 mL of dichloromethane in an ice-bath was added a solution of chlorosulfonic acid (0.73 mL, 11.0 mmol) in 2 mL of dichloromethane dropwise. The resulting mixture was stirred at 0° C. to room temperature for 2 hours, and then oxalyl chloride (11.14 mL, 13.0 mmol) was added dropwise, followed by 0.15 mL of DMF. The resulting mixture was heated to 40° C. for 1 hour and then allowed to cool to room temperature over a 2 hour period. The reaction mixture was poured into ice-pH 7 phosphate buffer (50 mL), then extracted with EtOAc:Hexane (4:3) (3×150 mL). The combined organic layers were washed with brine (75 mL). The aqueous layer was extracted with EtOAc/Hexane(4:3) (150 mL). The organic layer was dried over Na2SO4, then evaporated by vacuum to give crude product as white solid. This solid was triturated with hexane and collected by filtration, then dried under high vacuum to give 1.555 g (57%) of 4-(4-methylphenoxy)benzenesulfonyl chloride as white solid: mp 295-300° C. 1H-NMR (DMSO-d6) δ 2.34 (s, 3H), 6.91-6.99 (dd, J=7.7, 8.4 Hz, 4H), 7.24-7.27 (d, J=8.4 Hz, 2H), 7.61-7.63 (d, J=8.1 Hz, 2H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
11.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[Cl:15][S:16](O)(=[O:18])=[O:17].C(Cl)(=O)C(Cl)=O.CN(C=O)C>ClCCl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:10]=[CH:11][C:12]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
CC1=CC=C(C=C1)OC2=CC=CC=C2
Name
Quantity
0.73 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. to room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature over a 2 hour period
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc:Hexane (4:3) (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc/Hexane(4:3) (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated by vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product as white solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.555 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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